molecular formula C10H19Cl2N3O B13331999 (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride

(2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride

Cat. No.: B13331999
M. Wt: 268.18 g/mol
InChI Key: KROOWORNSXYWEL-CDEWPDHBSA-N
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Description

(2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a tetrahydropyran ring, and an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride typically involves multiple steps, including the formation of the imidazole ring, the construction of the tetrahydropyran ring, and the introduction of the amine group. Common reagents used in these reactions include ethylamine, formaldehyde, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding. Its imidazole ring is known to interact with various biological targets, making it a valuable tool in biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride
  • (2S,3S)-2-(1-Propyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride
  • (2S,3S)-2-(1-Butyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride

Uniqueness

The uniqueness of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride lies in its specific substitution pattern and stereochemistry. The presence of the ethyl group and the specific configuration of the tetrahydropyran ring contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H19Cl2N3O

Molecular Weight

268.18 g/mol

IUPAC Name

(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-amine;dihydrochloride

InChI

InChI=1S/C10H17N3O.2ClH/c1-2-13-6-5-12-10(13)9-8(11)4-3-7-14-9;;/h5-6,8-9H,2-4,7,11H2,1H3;2*1H/t8-,9-;;/m0../s1

InChI Key

KROOWORNSXYWEL-CDEWPDHBSA-N

Isomeric SMILES

CCN1C=CN=C1[C@@H]2[C@H](CCCO2)N.Cl.Cl

Canonical SMILES

CCN1C=CN=C1C2C(CCCO2)N.Cl.Cl

Origin of Product

United States

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